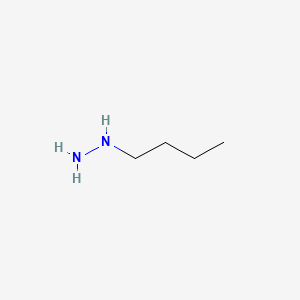

Butylhydrazine

説明

Historical Context of Hydrazine (B178648) Chemistry Research

The field of hydrazine chemistry dates back to the late 19th century. In 1875, the German chemist Emil Fischer first coined the name "hydrazine" while attempting to create mono-substituted organic hydrazine compounds. wikipedia.orghydrazine.com He successfully synthesized the first derivative, phenylhydrazine, in the same year. hydrazine.comprinceton.edu However, it was another German chemist, Theodor Curtius, who first synthesized hydrazine itself in 1887, albeit not in a pure form. wikipedia.orgchemeurope.com Pure anhydrous hydrazine was later prepared by the Dutch chemist Lobry de Bruyn in 1895. wikipedia.org

The early 20th century saw the development of industrial-scale production methods, most notably the Raschig process in 1907, which produces hydrazine from sodium hypochlorite (B82951) and ammonia. wikipedia.orghydrazine.comsci-hub.se This made hydrazine more accessible for broader applications. Initially, much of the interest in hydrazine and its derivatives, such as methylhydrazine, was driven by their potential as high-energy rocket fuels, a use that was notably explored by Germany during World War II for aircraft like the Messerschmitt Me 163B fighter plane. wikipedia.orghydrazine.comprinceton.edubris.ac.uk

Following the war, research expanded into other areas. Scientists began to explore the use of hydrazine derivatives in pharmaceuticals, recognizing their potential as reactive building blocks for creating biologically active molecules. sci-hub.secalcasolutions.com This era laid the groundwork for the synthesis of drugs like the anti-tuberculosis agent isoniazid (B1672263) in the 1950s. calcasolutions.com The development of various alkylhydrazines, including butylhydrazine, followed from the general methodologies established for preparing hydrazine derivatives, such as the alkylation of hydrazine with alkyl halides. wikipedia.org

Scope and Significance of this compound in Modern Chemical Science

In contemporary chemical science, this compound and its isomers, particularly tert-butylhydrazine (B1221602), are significant as versatile reagents and intermediates in organic synthesis. Their importance stems from the reactive hydrazine moiety (-NHNH2), which can participate in a wide range of chemical transformations. ontosight.ai

The primary significance of this compound lies in its role as a nucleophilic building block for the construction of nitrogen-containing heterocyclic compounds. cuny.edumdpi.com These ring structures, such as pyrazoles and indoles, are core components of many pharmaceuticals, agrochemicals, and specialty materials. calcasolutions.comcuny.edu The butyl group, particularly the bulky tert-butyl group, can influence the regioselectivity of reactions and modify the physical properties (like solubility and stability) of the final products. cymitquimica.commdpi.com

This compound derivatives are particularly crucial in the agrochemical industry for the synthesis of modern insecticides. marketresearch.compatsnap.com For example, tert-butylhydrazine is a key component in the manufacture of diacylhydrazine insecticides like tebufenozide, methoxyfenozide, and chromafenozide, which act as insect growth regulators. marketresearch.comnih.gov In pharmaceutical research, it is used as an intermediate in the synthesis of complex molecules and potential drug candidates. calcasolutions.comontosight.ai Furthermore, specialized applications continue to be explored, such as the use of tert-butylhydrazine as a selective reducing agent in nuclear fuel reprocessing to control the oxidation state of elements like neptunium. researchgate.net

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C4H12N2 |

| Appearance | Colorless liquid |

| Odor | Ammonia-like, pungent |

| Boiling Point | Approx. 75-80°C |

| Solubility | Highly soluble in water |

| Reactivity | Highly reactive due to the hydrazine group |

Source: ontosight.ai

Overview of Key Research Areas Pertaining to this compound

Academic and industrial research involving this compound is focused on several key areas, primarily leveraging its utility in synthesis and its specific chemical reactivity.

Synthesis of Heterocyclic Compounds: A major research focus is the use of this compound, especially its tert-butyl isomer, in cyclocondensation reactions to form heterocyclic rings. It is a common reagent for synthesizing substituted pyrazoles from 1,3-dicarbonyl compounds or their equivalents. mdpi.comorganic-chemistry.org Research has demonstrated that reactions with tert-butylhydrazine can proceed with high yields and regioselectivity, providing access to complex pyrazole (B372694) derivatives that are scaffolds for pharmacologically active molecules. mdpi.comsigmaaldrich.com It has also been investigated for novel strategies in Fischer indole (B1671886) synthesis. cuny.edu

Agrochemical Development: The role of the tert-butylhydrazine moiety in insecticides is a significant area of study. Research focuses on synthesizing analogues of existing diacylhydrazine insecticides, such as chromafenozide, by modifying the N-tert-butylhydrazine part of the molecule to explore structure-activity relationships and develop new, potentially more effective or selective pest control agents. nih.govnih.gov These compounds function as ecdysone (B1671078) agonists, disrupting the normal molting process in lepidopteran pests. nih.goviucr.org

Specialized Reducing Agents: The reducing properties of hydrazine and its derivatives are well-established. bris.ac.uk Recent research has explored the specific application of tert-butylhydrazine as a reductant in advanced nuclear fuel reprocessing. Studies using density functional theory have investigated the mechanism by which tert-butylhydrazine reduces Neptunium(VI) to Neptunium(V). researchgate.net This application is critical for separating and managing radioactive elements in spent nuclear fuel. researchgate.net

Coordination Chemistry: this compound can act as a ligand, coordinating with metal ions to form complex structures. Research in this area includes the synthesis and characterization of metal complexes, such as zinc dichloride bis(t-butylhydrazine) monohydrate. researchgate.net These studies investigate the resulting molecular geometries and intermolecular interactions, like hydrogen bonding, which are fundamental to materials science. researchgate.net

Table 2: Summary of Key Research Applications of this compound

| Research Area | Specific Application | Compound Used | Significance |

|---|---|---|---|

| Heterocyclic Synthesis | Synthesis of substituted pyrazoles and indoles | tert-Butylhydrazine | Creates core structures for pharmaceuticals and other functional materials. cuny.edumdpi.com |

| Agrochemicals | Synthesis of diacylhydrazine insecticides | tert-Butylhydrazine | Development of insect growth regulators with high selectivity. nih.govnih.gov |

| Nuclear Chemistry | Selective reduction of Np(VI) in spent fuel | tert-Butylhydrazine | Aids in the separation and management of radioactive waste. researchgate.net |

| Coordination Chemistry | Ligand in metal complexes | t-Butylhydrazine | Formation of novel materials with specific structural properties. researchgate.net |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

butylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2/c1-2-3-4-6-5/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKLVLDXNZDIDKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2043822 | |

| Record name | Butylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2043822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3530-11-8 | |

| Record name | Butylhydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003530118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2043822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BUTYLHYDRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9LHK32292 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Butylhydrazine and Its Derivatives

Established Synthetic Pathways for Butylhydrazine

The synthesis of this compound, particularly tert-butylhydrazine (B1221602), can be achieved through specific and general routes, each with distinct advantages in terms of yield, selectivity, and precursor availability.

A notable and economically advantageous method for preparing tertiary butyl hydrazine (B178648) hydrohalogenide involves the reaction of a hydrazine hydrohalogenide with methyl tertiary butyl ether (MTBE). googleapis.com This process is valued for its high yield and the use of MTBE, an inexpensive and easily manageable industrial product. googleapis.com The hydrazine hydrohalogenide precursor can be synthesized in situ by mixing hydrazine hydrate (B1144303) with a hydrohalogenic acid, such as hydrochloric acid or hydrobromic acid. googleapis.com

The reaction between hydrazine hydrohalogenide and MTBE proceeds in the presence of an acid, which functions as a catalyst. googleapis.com The cleavage of the MTBE molecule is facilitated by this acid catalysis. googleapis.comyoutube.com The mechanism involves the protonation of the ether oxygen, leading to the formation of a stable tertiary carbocation and methanol (B129727). youtube.comnih.govresearchgate.net The hydrazine then acts as a nucleophile, attacking the carbocation to form the desired product.

A variety of acids can be employed as catalysts, including inorganic acids like sulfuric acid and phosphoric acid, as well as organic acids such as p-toluenesulfonic acid. googleapis.com The presence of the acid catalyst is crucial for the reaction to proceed efficiently, enabling the formation of tert-butyl hydrazine hydrohalogenide in high yields. googleapis.com

Table 1: Catalysts for the Synthesis of Tert-Butyl Hydrazine Hydrohalogenide

| Catalyst Type | Examples | Role in Reaction |

|---|---|---|

| Inorganic Acids | Sulfuric Acid, Phosphoric Acid | Protonates MTBE, facilitating ether cleavage. googleapis.com |

A significant advantage of this synthetic route is its remarkable selectivity. googleapis.com While the cleavage of MTBE could theoretically lead to the formation of both tert-butyl hydrazine hydrohalogenide and methyl hydrazine hydrohalogenide, the reaction overwhelmingly favors the formation of the tertiary butyl derivative. googleapis.com The formation of the methyl hydrazine by-product is reported to be very low. googleapis.com This high selectivity ensures the preparation of a high-purity product with yields that can exceed 95%. googleapis.com

Table 2: Reaction Yield and Selectivity

| Product | Yield | By-product | By-product Formation |

|---|

Beyond the specific MTBE pathway, several general methodologies exist for the synthesis of hydrazine derivatives. One effective method is the reductive alkylation of hydrazine derivatives. organic-chemistry.org This can be achieved in a one-pot manner using reagents like α-picoline-borane. organic-chemistry.org Another approach involves the diborane (B8814927) reduction of a hydrazone or, more conveniently, the reductive-condensation of a hydrazine with an appropriate aldehyde or ketone, which provides a high-yield route to 1,2-disubstituted hydrazines, including those with tert-butyl groups. aston.ac.uk

Furthermore, the selective alkylation of hydrazine can be accomplished using a polyanion strategy, which offers a rapid and convenient method for producing multialkylated hydrazine derivatives. organic-chemistry.org Protecting groups are also commonly employed to control the substitution pattern and achieve monosubstituted hydrazines. slideshare.net

Reaction of Hydrazine Hydrohalogenide with Methyl Tertiary Butyl Ether (MTBE)

Synthesis of Substituted this compound Derivatives

The synthesis of more complex derivatives, such as acylated butylhydrazines, builds upon the availability of the this compound core.

The synthesis of 1,2-dibenzoyl-1-(tert-butyl)hydrazine is a straightforward process. lookchem.com It is typically prepared by reacting tert-butyl-hydrazine hydrochloride with benzoyl chloride. lookchem.com The reaction is conducted in an aqueous solution of a base, such as sodium hydroxide, at a controlled temperature (e.g., 0 °C) for a duration of approximately two hours. lookchem.com This compound is a versatile reagent used in the preparation of other hydrazide derivatives and heterocyclic compounds. a2bchem.com

Table 3: Synthesis of 1,2-Dibenzoyl-1-(tert-butyl)hydrazine

| Reactant 1 | Reactant 2 | Reagent/Solvent |

|---|

Table of Compounds

| Compound Name |

|---|

| This compound |

| tert-Butylhydrazine |

| Hydrazine Hydrohalogenide |

| Methyl Tertiary Butyl Ether (MTBE) |

| Hydrazine Hydrate |

| Hydrochloric Acid |

| Hydrobromic Acid |

| Sulfuric Acid |

| Phosphoric Acid |

| p-Toluenesulfonic Acid |

| Methanol |

| Methyl Hydrazine Hydrohalogenide |

| 1,2-Dibenzoyl-1-tert-butyl Hydrazine |

| Benzoyl Chloride |

| tert-Butyl-hydrazine hydrochloride |

Adamantane-linked Hydrazine-1-carbothioamide Derivatives

Adamantane-linked hydrazine-1-carbothioamide derivatives are a class of compounds that have been synthesized and investigated for their biological activities. Their synthesis, however, does not typically start from this compound but rather involves a multi-step process beginning with an adamantane (B196018) precursor.

The synthetic pathway to adamantane-linked hydrazine-1-carbothioamide derivatives generally commences with adamantane-1-carboxylic acid. This initial precursor undergoes an esterification reaction, commonly with methanol in the presence of a strong acid catalyst such as sulfuric acid, to yield the corresponding methyl ester.

This methyl ester is then reacted with hydrazine hydrate. In this step, the hydrazino group displaces the methoxy (B1213986) group of the ester to form adamantane-1-carbohydrazide (B96139). This carbohydrazide (B1668358) is a key intermediate in the synthesis.

The final step involves the reaction of adamantane-1-carbohydrazide with an appropriate isothiocyanate. For instance, to synthesize derivatives with a butyl group, tert-butyl isothiocyanate would be used. The reaction between the carbohydrazide and the isothiocyanate leads to the formation of the desired N-substituted adamantane-linked hydrazine-1-carbothioamide.

| Step | Reactant 1 | Reactant 2 | Product |

| 1 | Adamantane-1-carboxylic acid | Methanol | Methyl adamantane-1-carboxylate |

| 2 | Methyl adamantane-1-carboxylate | Hydrazine hydrate | Adamantane-1-carbohydrazide |

| 3 | Adamantane-1-carbohydrazide | tert-Butyl isothiocyanate | Adamantane-linked N-(tert-butyl)hydrazine-1-carbothioamide |

Diphosphinohydrazines

Diphosphinohydrazines are compounds containing a P-N-N-P linkage and are of interest as ligands in coordination chemistry. The synthesis of diphosphinohydrazines derived from this compound can be achieved through the reaction of a substituted this compound with a chlorophosphine. For example, the synthesis of an N,N'-dibutyl-N,N'-bis(diphenylphosphino)hydrazine would involve the reaction of 1,2-dithis compound (B159816) with chlorodiphenylphosphine (B86185).

The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride that is formed as a byproduct. The nucleophilic nitrogen atoms of the hydrazine attack the electrophilic phosphorus atom of the chlorophosphine, displacing the chloride and forming the P-N bond. The use of a 1,2-disubstituted hydrazine, such as 1,2-dithis compound, ensures the formation of a diphosphinohydrazine with a phosphino (B1201336) group attached to each nitrogen atom.

Pyrazole (B372694) Derivatives Incorporating this compound Moieties

The synthesis of pyrazole derivatives is a cornerstone of heterocyclic chemistry, and this compound serves as a key building block in the construction of the pyrazole ring. The most common approach is the cyclocondensation reaction between a hydrazine and a 1,3-dielectrophilic species.

The reaction of this compound with 1,3-dicarbonyl compounds or their synthetic equivalents is a widely used method for the preparation of pyrazoles. This reaction, often referred to as the Knorr pyrazole synthesis, involves the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to afford the aromatic pyrazole ring. The nature of the carbonyl system can be varied, including β-diketones, β-ketoesters, and α,β-unsaturated ketones. For instance, the reaction of tert-butylhydrazine with an α,β-ethylenic ketone in the presence of a catalyst can lead to the formation of pyrazoline, which is then oxidized in situ to the corresponding 1-tert-butyl-1,3,5-trisubstituted pyrazole. nih.gov

The cyclocondensation of this compound with α-oxoesters (also known as β-ketoesters) and enaminodiketones provides a regioselective route to highly substituted pyrazoles. researchwithrowan.combeilstein-journals.org In the case of unsymmetrical β-ketoesters, the reaction with a monosubstituted hydrazine like tert-butylhydrazine can potentially yield two regioisomeric pyrazoles. The regiochemical outcome is influenced by the steric and electronic properties of the substituents on the β-ketoester and the reaction conditions.

Similarly, the reaction of tert-butylhydrazine hydrochloride with unsymmetrical enaminodiketones has been shown to produce 4-substituted 1H-pyrazole-5-carboxylates regiospecifically and in good yields. organic-chemistry.org The enaminone moiety directs the initial nucleophilic attack of the hydrazine, leading to a controlled cyclization.

| Precursor | Hydrazine | Product Class |

| β-Ketoester | tert-Butylhydrazine | Substituted Pyrazoles |

| Enaminodiketone | tert-Butylhydrazine | 4-Substituted 1H-pyrazole-5-carboxylates |

The reaction of a monosubstituted hydrazine, such as tert-butylhydrazine, with an unsymmetrical 1,3-dielectrophile can lead to the formation of two possible regioisomers. The regioselectivity of the cyclocondensation is a critical aspect of pyrazole synthesis. Generally, the initial nucleophilic attack occurs at the more electrophilic carbonyl carbon. In the case of a β-ketoester, the ketone carbonyl is typically more reactive than the ester carbonyl.

With monosubstituted alkylhydrazines, the more nucleophilic substituted nitrogen atom tends to attack the more sterically accessible carbonyl group. However, the reaction conditions, such as the solvent and the presence of a catalyst, can significantly influence the regiochemical outcome. For instance, it has been observed that in the reaction of methylhydrazine with 1,3-diketones, the use of fluorinated alcohols as solvents can dramatically increase the regioselectivity of the pyrazole formation. nih.gov This principle can be extended to reactions involving this compound, where careful selection of reaction conditions can favor the formation of a specific regioisomer.

Catalyst Systems in Pyrazole Synthesis

The synthesis of pyrazole derivatives, a significant class of heterocyclic compounds, often involves the reaction of a hydrazine derivative with a suitable precursor, such as a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. The choice of catalyst is crucial for controlling the reaction's efficiency, regioselectivity, and yield. A variety of catalytic systems have been employed in reactions involving this compound and other hydrazine derivatives to synthesize substituted pyrazoles.

Several metal-based catalysts have proven effective. For instance, the condensation of α,β-ethylenic ketones with hydrazine derivatives can be catalyzed by copper triflate (Cu(OTf)₂) in conjunction with an ionic liquid like 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim]PF₆). nih.govnih.gov This system facilitates the formation of the pyrazole ring. nih.govnih.gov Other copper-catalyzed methods include aerobic oxidative cyclization of β,γ-unsaturated hydrazones and domino C-N coupling hydroamination reactions. nih.govorganic-chemistry.org

Lewis acids such as Scandium triflate (Sc(OTf)₃) are also utilized to catalyze the direct condensation of 1,3-diketones with hydrazines, including their acylated and sulfonylated forms, often under solvent-free conditions at room temperature. researchgate.net In addition to metal triflates, other metal catalysts like palladium, rhodium, and iron have been reported for various pyrazole syntheses from hydrazine precursors. organic-chemistry.org For example, palladium can catalyze the coupling of aryl triflates with pyrazole derivatives. organic-chemistry.org

Non-metallic and heterogeneous catalysts also play a role. Nano-ZnO has been demonstrated as an eco-friendly catalyst for the condensation reaction between ethyl acetoacetate (B1235776) and phenylhydrazine. nih.gov Iodine has been used to mediate metal-free oxidative C-N bond formation for regioselective pyrazole synthesis and to catalyze the reaction between enaminones, hydrazines, and DMSO. organic-chemistry.org

The table below summarizes various catalyst systems used in the synthesis of pyrazoles involving hydrazine derivatives.

| Catalyst System | Reactants | Type of Reaction | Reference |

| Copper triflate (Cu(OTf)₂) and [bmim]PF₆ | α,β-ethylenic ketone and p-((t-butyl)phenyl)hydrazine | Condensation/Cyclization | nih.govnih.gov |

| Scandium triflate (Sc(OTf)₃) | 1,3-diketone and hydrazines | Condensation | researchgate.net |

| Nano-Zinc Oxide (nano-ZnO) | Ethyl acetoacetate and phenylhydrazine | Condensation | nih.gov |

| Palladium complexes | Aryl triflates and pyrazole derivatives | Cross-coupling | organic-chemistry.org |

| Rhodium complexes | Hydrazines and alkynes | Addition-cyclization | organic-chemistry.org |

| Iodine (I₂) | Enaminones, hydrazines, and DMSO | Oxidative C-N bond formation | organic-chemistry.org |

Purification and Isolation Techniques for this compound Compounds

The purification and isolation of this compound compounds, particularly salts like tert-butylhydrazine hydrochloride, are critical for their use as intermediates in further chemical syntheses. google.com Various techniques are employed, ranging from classical methods like recrystallization and distillation to modern chromatographic methods.

Recrystallization is a common method for purifying solid compounds. libretexts.orgmt.com However, for tert-butylhydrazine hydrochloride, conventional recrystallization from water can result in low yields because its solubility does not change significantly with temperature. google.comgoogle.com An alternative purification process involves dissolving the crude hydrochloride salt in ethanol, cooling the solution to 0-4 °C, and adding ferric trichloride (B1173362). google.com This process induces the precipitation of the purified product, which is then isolated by filtration, washed with cold ethanol, and dried. google.com High-performance liquid chromatography (HPLC) is often used to confirm the purity of the final product. google.com

For free tert-butylhydrazine, which is a liquid, distillation is a viable purification method. google.com The free base can be obtained by neutralizing its hydrohalogenide salt with a strong alkali, such as caustic soda, which is followed by distillation to recover the purified compound. google.comgoogleapis.com

Chromatographic techniques are also widely used for the purification of hydrazine derivatives. Column chromatography using silica (B1680970) gel can be employed to separate hydrazine compounds from reaction mixtures. washington.edureddit.com For analytical purposes and purification of small quantities, gas chromatography (GC) and high-pressure liquid chromatography (HPLC) are effective. washington.eduresearchgate.net However, the gas chromatography of alkylhydrazines can be challenging due to their reactivity and potential for strong interactions with the stationary phase, sometimes necessitating derivatization into more stable forms like hydrazones before analysis. researchgate.net

The following table outlines the common purification and isolation techniques for this compound compounds.

| Technique | Compound Form | Description | Reference |

| Chemical Precipitation | tert-Butylhydrazine hydrochloride | Dissolving in ethanol, cooling, and adding ferric trichloride to precipitate the purified salt. | google.com |

| Recrystallization | Solid salts | Dissolving the impure solid in a suitable solvent at high temperature and allowing it to cool to form pure crystals. Yields can be low for some salts. libretexts.orgmt.comgoogle.com | libretexts.orgmt.comgoogle.com |

| Distillation | Free tert-butylhydrazine | Separation of the liquid free base after neutralization of its salt with an alkali. | google.comgoogleapis.com |

| Column Chromatography | General this compound derivatives | Separation based on differential adsorption on a stationary phase, typically silica gel. | washington.edureddit.com |

| High-Performance Liquid Chromatography (HPLC) | General this compound derivatives | A high-resolution chromatographic technique used for both purification and purity analysis. | google.comwashington.edu |

| Gas Chromatography (GC) | Volatile this compound derivatives | Used for analysis, often requiring derivatization to improve stability and separation. | researchgate.net |

Reaction Mechanisms and Chemical Transformations Involving Butylhydrazine

Electron Transfer Reactions

Electron transfer reactions are fundamental to the chemical behavior of butylhydrazine. These processes involve the movement of electrons from this compound (acting as a reductant) to an oxidizing agent, or from a reducing agent to this compound (acting as an oxidant). The specifics of these reactions, including their kinetics and the nature of the intermediates formed, are critical to understanding the compound's reactivity profile.

Reduction of Neptunium(VI) by tert-Butylhydrazine (B1221602)

Tert-butylhydrazine has been identified as a promising reductant for the selective reduction of Neptunium(VI) (Np(VI)) to Neptunium(V) (Np(V)). rsc.orgslideplayer.com This selectivity is particularly important in the context of nuclear fuel reprocessing, where precise control over the oxidation states of actinides is necessary. rsc.orgresearchgate.net The reaction has been the subject of both experimental and theoretical studies to elucidate its mechanism. rsc.orgresearchgate.net

Kinetic studies of the reduction of Np(VI) by tert-butylhydrazine have been performed using spectrophotometry in nitric acid media. rsc.orgiaea.org These experiments have investigated the influence of various factors such as the concentrations of tert-butylhydrazine (TBH), hydrogen ions (H⁺), and temperature on the reaction rate. iaea.org The empirical rate equation for the reaction has been determined as:

-d[c(Np(VI))]/dt = k * c(Np(VI)) * c⁰.⁹(TBH) / c⁰.⁷⁵(H⁺) iaea.org

At 25°C, the rate constant (k) was found to be 5.44 (mol/L)⁻⁰.¹⁵·min⁻¹. iaea.org The activation energy for this reaction was calculated to be 61.2 kJ/mol. iaea.org The reaction rate shows a significant increase with rising temperature. iaea.org It was also noted that the presence of UO₂²⁺ and Fe³⁺ ions had a negligible effect on the reaction rate within the studied concentration ranges. iaea.org

Table 1: Kinetic Data for the Reduction of Np(VI) by tert-Butylhydrazine

| Parameter | Value | Conditions |

| Reaction Order (Np(VI)) | 1 | Excess reductant slideplayer.com |

| Reaction Order (TBH) | 0.9 | Nitric acid media iaea.org |

| Reaction Order (H⁺) | -0.75 | Nitric acid media iaea.org |

| Rate Constant (k) | 5.44 (mol/L)⁻⁰.¹⁵·min⁻¹ | 25°C iaea.org |

| Activation Energy (Ea) | 61.2 kJ/mol | - |

Oxidation by Hexachloroiridate(IV)

This compound can be oxidized by the one-electron oxidizing agent hexachloroiridate(IV) ([IrCl₆]²⁻). researchgate.net The kinetics and mechanism of the oxidation of various hydrazides by [IrCl₆]²⁻ have been studied in aqueous solutions over a wide pH range. researchgate.netnih.gov These reactions typically follow well-defined second-order kinetics. researchgate.netnih.gov The observed second-order rate constant is highly dependent on the pH of the solution. researchgate.net Product analysis of similar hydrazide oxidations reveals that the hydrazine (B178648) moiety is cleanly oxidized to the corresponding carboxylic acid. researchgate.netnih.gov The reaction mechanism is believed to involve the parallel reaction of different protonated and deprotonated species of the hydrazide with the [IrCl₆]²⁻ complex in the rate-determining steps. researchgate.net The negative values of activation entropies and rapid scan spectra suggest that an outer-sphere electron transfer is likely the operative mechanism in the rate-determining steps. researchgate.netnih.gov

Kinetic and Mechanistic Analyses of Oxidation

The reaction mechanism involves parallel attacks of [IrCl₆]²⁻ on both the protonated (RHNNH₃⁺) and the neutral (RHNNH₂) forms of the hydrazine in rate-determining steps. These steps result in the formation of hydrazyl free radicals, which then undergo further rapid reactions. The stoichiometry of the reaction between tert-butylhydrazine and [IrCl₆]²⁻ has been determined to be 4:1, meaning four moles of the iridium complex are consumed for every mole of the hydrazine oxidized. The final oxidation product in this case has been identified by NMR spectroscopy.

Kinetic studies reveal that the reaction rate is significantly influenced by pH. The rate constants for the rate-determining steps have been calculated, showing that monoalkyl substitution on hydrazine enhances its reactivity considerably, although this increased reactivity does not directly correlate with the pKa values of the hydrazines. The kinetic and spectral data support an outer-sphere electron transfer mechanism for the rate-determining steps.

Kinetic studies have also been performed for the reduction of Neptunium(VI) by tert-butylhydrazine in nitric acid solutions, providing insight into its reducing capabilities in different chemical environments.

| Parameter | Value / Observation | Source(s) |

| Overall Kinetics | Second-order: −d[IrCl₆²⁻]/dt = k′[t-C₄H₉HNNH₂]tot[IrCl₆²⁻] | organic-chemistry.org |

| Stoichiometry | Δ[Ir(IV)] / Δ[t-C₄H₉HNNH₂] = 4:1 | organic-chemistry.org |

| Proposed Mechanism | Parallel attack on RHNNH₃⁺ and RHNNH₂ | organic-chemistry.org |

| Key Intermediate | Hydrazyl free radical | organic-chemistry.orgresearchgate.net |

| Electron Transfer | Outer-sphere electron transfer | organic-chemistry.orgresearchgate.net |

| Effect of Alkylation | Monoalkyl substitution enhances reactivity | organic-chemistry.orgresearchgate.net |

Formation of Hydrazyl Free Radicals

A central feature in the oxidation mechanism of hydrazines is the formation of hydrazyl free radicals (RNHNH•). These open-shell species are generated as key intermediates following the initial single-electron transfer from the hydrazine to the oxidant. In the oxidation of tert-butylhydrazine by hexachloroiridate(IV), the rate-determining step is the formation of the tert-butylhydrazyl free radical. organic-chemistry.orgresearchgate.net

These radicals are typically highly reactive and undergo subsequent, rapid transformations. The pathway can involve further oxidation steps or disproportionation reactions. For instance, in the oxidation of various hydrazides by iridium(IV) or chlorine dioxide, the initially formed hydrazyl free radicals are quickly oxidized further, ultimately leading to stable end products like carboxylic acids. chemrxiv.org The generation of these radical intermediates is a common mechanistic theme in the oxidation of not only simple hydrazines but also more complex molecules like isoniazid (B1672263), where the hydrazyl moiety is the primary site of oxidation. chemrxiv.orgajrconline.org

Hydrazyl free radicals can be stable if they possess significant steric hindrance and/or electronic stabilization. While the tert-butylhydrazyl radical itself is a transient intermediate, its formation is a critical step that initiates the subsequent cascade of reactions leading to the final oxidation products. organic-chemistry.org

Nucleophilic Reactions and Cycloadditions

As a nucleophile, this compound engages in a variety of reactions, including substitution at aromatic centers and cycloadditions with electrophilic partners to form heterocyclic systems. The presence of two nitrogen atoms with lone pairs of electrons allows it to act as a bidentate or monodentate nucleophile.

Aromatic Nucleophilic N-N Exchange Reactions

Tert-butylhydrazine hydrochloride is utilized in organic synthesis for aromatic nucleophilic substitution (SNAr) reactions. mdpi.comwikipedia.org This class of reaction involves the displacement of a leaving group on an aromatic ring by a nucleophile. For the reaction to proceed, the aromatic ring must be activated by the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. youtube.comiscnagpur.ac.in

The general SNAr mechanism is an addition-elimination process. The nucleophile, in this case, this compound, attacks the electrophilic carbon atom bearing the leaving group. This initial attack is typically the rate-determining step and results in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.comorganic-chemistry.org The aromaticity of the ring is temporarily broken in this intermediate. In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored, yielding the substitution product. organic-chemistry.org While specific mechanistic studies detailing N-N exchange with this compound are not extensively documented, its utility in SNAr reactions points to its role as a potent nucleophile capable of displacing leaving groups on activated aromatic systems.

Cycloaddition Reactions in Heterocyclic Synthesis

This compound is a valuable building block in the synthesis of nitrogen-containing heterocycles, most notably pyrazoles. The Knorr pyrazole (B372694) synthesis and related cyclocondensation reactions represent a primary method for constructing the pyrazole ring. These reactions typically involve the condensation of a hydrazine with a 1,3-dicarbonyl compound or a synthetic equivalent.

A regiospecific synthesis of 4-substituted 1-tert-butyl-1H-pyrazole-5-carboxylates has been achieved through the cyclocondensation of tert-butylhydrazine hydrochloride with unsymmetrical enaminodiketones. organic-chemistry.org The reaction proceeds via an initial nucleophilic attack of the hydrazine on the β-carbon of the enaminodiketone, followed by cyclization and dehydration to afford the pyrazole ring with high regioselectivity and in good yields. organic-chemistry.orgresearchgate.net

Similarly, the reaction of tert-butylhydrazine with 2-chlorovinyl ketones provides a route to 1-tert-butyl-substituted pyrazoles. mdpi.com This reaction can proceed via two competing pathways, governed by the substrate's tendency towards either nucleophilic substitution of the chlorine atom or dehydrochlorination to an acetylenic ketone intermediate, leading to a mixture of 1,3- and 1,5-disubstituted pyrazole isomers. mdpi.com The steric hindrance of the tert-butyl group often influences the regiochemical outcome of these cyclizations. wikipedia.org

| Reactant 1 | Reactant 2 | Product Type | Key Features | Source(s) |

| tert-Butylhydrazine HCl | Unsymmetrical Enaminodiketones | 4-Substituted 1H-Pyrazole-5-carboxylates | High regioselectivity; Addition-elimination mechanism | organic-chemistry.orgresearchgate.netgoogle.com |

| tert-Butylhydrazine | Alkyl, Halomethyl 2-Chlorovinyl Ketones | Mixture of 1,3- and 1,5-Disubstituted Pyrazoles | Reaction direction depends on substrate structure | mdpi.com |

| N-tert-butylhydrazine | Ethyl 5-(3-aryl-3-oxopropinyl)anthranilates | Mixture of Pyrazole Regioisomers | Deterioration of regioselectivity compared to other hydrazines | wikipedia.org |

Insertion Reactions with Isocyanates and Isothiocyanates

This compound and its derivatives react with the C=N double bond of isocyanates and the C=S double bond of isothiocyanates in insertion-type reactions. These reactions are analogous to the formation of ureas and thioureas from amines.

The reaction of a monomeric aluminum hydrazide, derived from the hydroalumination of a hydrazone of tert-butylhydrazine, with isocyanates and isothiocyanates has been studied in detail. chemrxiv.org With tert-butyl isocyanate, the insertion does not occur into the weaker Al-N donor-acceptor bond within the strained AlN₂ heterocycle, but rather into the stronger Al-N(amide) bond. This leads to the formation of a five-membered AlN₃C heterocycle with an exocyclic C=O group. chemrxiv.org Reactions with isothiocyanates proceed similarly to yield thiosemicarbazide (B42300) derivatives, which form chelating AlSCN heterocycles. chemrxiv.org

Furthermore, tert-butylhydrazine is listed as a suitable hydrazine for reacting with organic isocyanates in the presence of polyols to form stable dispersions of polyhydrazodicarbonamides, key components in the manufacture of polyurethane foams. This reaction represents a direct addition of the hydrazine N-H bonds across the N=C=O groups of the isocyanate.

Catalytic Transformations

This compound participates in several transition-metal-catalyzed transformations, acting as a key reagent in the formation of new functional groups and molecular scaffolds.

A rhodium-catalyzed reaction has been developed that converts tertiary alkyl-substituted alkynes and tert-butylhydrazine into 3,3,3-trisubstituted propionitriles. The catalytic system, comprising TpRh(C₂H₄)₂ (where Tp = tris(pyrazol-1-yl)borate) and P(2-furyl)₃, is effective for a range of substrates, including 1,1-disubstituted propargyl alcohols and amines. The proposed catalytic cycle involves the formation of a vinylidenerhodium complex as a key intermediate, which is then nucleophilically attacked by the tert-butylhydrazine.

In another example, a palladium-catalyzed carbonylative coupling of α-chloroketones with hydrazines, including tert-butylhydrazine, provides a single-step synthesis of pyrazolone (B3327878) derivatives. The regioselectivity of the reaction is strongly influenced by steric factors; the use of bulky reactants like tert-butylhydrazine significantly favors the formation of the pyrazol-5-one isomer.

Tert-butylhydrazine has also been employed as a co-reactant in the thermal atomic layer deposition (ALD) of silver films. Its enhanced reactivity compared to alcohol-based co-reagents allows for lower deposition temperatures. The mechanism involves a surface-mediated reaction where the tert-butylhydrazine reacts directly at the substrate to generate the hydrogen required for the reduction of the silver precursor, promoting a more favorable two-dimensional film growth.

Rhodium-Catalyzed Desymmetrization of Bicyclic Hydrazines

The desymmetrization of meso-bicyclic hydrazines is a significant transformation for synthesizing chiral cyclopentene (B43876) derivatives. While extensive research has focused on various nucleophiles in this reaction, the direct involvement of this compound as a primary reactant or nucleophile in the rhodium-catalyzed desymmetrization of bicyclic hydrazines is not prominently documented in the reviewed literature. The core of this reaction involves the interaction of a bicyclic hydrazine, often protected with groups like carbamates, with a rhodium catalyst and a secondary reagent, such as a boronic acid or an alkyne, to achieve ring-opening.

The rhodium-catalyzed enantioselective desymmetrization of bicyclic hydrazines can be achieved using various reagents, leading to highly functionalized cyclopentene structures. For instance, the reaction of bicyclic hydrazines with boronic acids, catalyzed by a rhodium complex, results in an efficient ring-opening. researchgate.net Excellent levels of enantioselectivity in these ring-opening reactions have been reported, particularly when using ortho-substituted boronic acids in conjunction with Josiphos-type ligands. researchgate.net

Another successful approach involves the use of alkynylboronic esters as the reacting partner for the bicyclic hydrazine. rsc.org This method represents the first successful asymmetric transfer of a rhodium-alkynyl species to a symmetrical strained alkene, such as that in a bicyclic hydrazine. rsc.org The reaction conditions, including the choice of chiral ligands and rhodium precursors like [Rh(C2H4)2Cl]2, are critical for achieving high yields and enantioselectivity. rsc.org

The mechanism of the rhodium-catalyzed desymmetrization of bicyclic hydrazines is complex and can proceed through different pathways depending on the reactants and conditions. One established mechanism involves C-H activation followed by a 1,4-migration. researchgate.net This pathway was confirmed through deuterium (B1214612) transfer experiments. researchgate.net

In the context of rhodium catalysis, C-H activation is a pivotal step where the metal catalyst cleaves a carbon-hydrogen bond, forming a carbon-rhodium bond. nih.gov This process is often directed by a chelating group within the substrate molecule. nih.govresearchgate.net Following the C-H activation of a reactant, such as an arene from a boronic acid, the resulting organorhodium species can interact with the bicyclic hydrazine. Subsequent steps can involve migratory insertion and reductive elimination. A proposed 1,4-alkyl to aryl rhodium migration has been identified as a key step in related ring-opening reactions, leading to the final desymmetrized product. researchgate.net Theoretical studies using density functional theory (DFT) have been instrumental in elucidating the energetics of different potential pathways, such as the Rh(I)/Rh(III) or Rh(III)/Rh(V) catalytic cycles, and confirming the roles of various intermediates. nih.govacs.org

Conversion of Alkynes to Nitriles

tert-Butylhydrazine, a derivative of this compound, serves as a key reagent in the conversion of certain alkynes into 3,3,3-trisubstituted propionitrile (B127096) derivatives. acs.orgacs.org This transformation is particularly effective for tertiary alkyl-substituted alkynes, which are often poor substrates in other nitrile synthesis reactions. acs.org

The reaction is catalyzed by a combination of TpRh(C2H4)2 (where Tp = tris(pyrazol-1-yl)borate) and P(2-furyl)3. acs.orgacs.org This catalytic system can also be applied to 1,1-disubstituted propargyl alcohols and amines, yielding the corresponding β-cyanohydrins and β-amino nitriles, respectively. acs.orgorganic-chemistry.org The use of tert-butylhydrazine is crucial; when compared to other hydrazines like methylhydrazine, tert-butylhydrazine significantly increases the yield of the desired nitrile product over the competing hydrazone formation, especially with sterically bulky alkynes. acs.org

The proposed reaction mechanism involves the formation of a vinylidenerhodium complex as a key intermediate. acs.orgacs.org The catalytic cycle begins with the reaction of the alkyne with the rhodium complex. This is followed by a nucleophilic attack of the hydrazine nitrogen atom at the α-carbon of the vinylidene ligand. acs.org The bulky tert-butyl group on the hydrazine is thought to facilitate the subsequent elimination steps that lead to the formation of the nitrile product and regenerate the catalyst. acs.org

Computational and Theoretical Studies of Butylhydrazine Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are central to the theoretical investigation of butylhydrazine systems. These methods are employed to predict a wide range of properties, from molecular structure to reactivity.

Density Functional Theory (DFT) has been widely applied to study various aspects of this compound chemistry. For instance, scalar-relativistic DFT calculations have been used to explore the reduction mechanism of Neptunium(VI) by tert-butylhydrazine (B1221602). researchgate.netrsc.org These studies have elucidated the kinetically optimal pathways for the reduction process, revealing that the reaction proceeds through outer-sphere electron transfer and hydrogen transfer mechanisms. researchgate.net

DFT simulations have also been instrumental in the field of materials science, particularly in atomic layer deposition (ALD). researchgate.netcolab.ws Theoretical calculations have been performed to assess the feasibility of reactions between tungsten precursors like WCl₅ and tert-butyl hydrazine (B178648) (TBH) for the deposition of tungsten-based thin films. researchgate.netcolab.ws These simulations help predict the composition of the resulting films, with studies indicating that reactions involving TBH are endothermic and lead to the formation of tungsten carbonitride (WNxCy). researchgate.netcolab.ws

Furthermore, DFT has been used to investigate reaction selectivity and energetics in organic synthesis involving this compound derivatives. mdpi.comnih.gov In studies of adamantane-linked hydrazine-carbothioamides, DFT calculations at the M062X-D3/def2-TZVP and B97D3/def2-TZVP levels of theory have been used to determine the energetics of different molecular conformations and the nature of intermolecular interactions. mdpi.com

The determination of stable molecular geometries and conformational preferences is a key application of computational chemistry. For this compound derivatives, X-ray diffraction studies provide experimental data on solid-state structures, which are often complemented by theoretical geometry optimization. mdpi.comresearchgate.net

A notable example is the study of 2-(adamantane-1-carbonyl)-N-(tert-butyl)hydrazine-1-carbothioamide, where X-ray analysis revealed a "folded" conformation in the solid state. mdpi.comnih.govuzh.chresearchgate.net In contrast, a related cyclohexyl derivative adopts an "extended" conformation. mdpi.comnih.govuzh.chresearchgate.net DFT calculations have shown that an energy barrier exists between these two conformations. mdpi.com In another study, computational methods and X-ray crystallography provided evidence for an unusual nN(amide) → π*Ar interaction that plays a crucial role in stabilizing the biologically active trans-cis rotameric conformation of 1,2-dibenzoyl-1-tert-butylhydrazine (B1680582). acs.org

The geometry of metal complexes involving tert-butylhydrazine has also been characterized. The crystal structure of zinc dichloride bis(t-butylhydrazine) monohydrate shows a distorted tetrahedral coordination geometry around the Zinc(II) ion. researchgate.net Similarly, the molecular structure of a gallium adduct with tert-butylhydrazine has been determined, showing the NH2 group of the hydrazine coordinating to the gallium atom. researchgate.net Geometry optimization using methods like DFT-B3LYP is a standard procedure to find the minimum energy structure of a molecule in the gas phase, which can then be compared to experimental solid-state data to understand packing effects. repositorioinstitucional.mxpolito.it

Table 1: Selected Optimized Geometrical Parameters for a this compound Derivative (Data below is illustrative, based on typical findings in computational studies of similar organic molecules)

| Parameter | Bond/Angle | Optimized Value (DFT) |

|---|---|---|

| Bond Length | C=O | ~1.23 Å |

| Bond Length | C=S | ~1.68 Å |

| Bond Length | N-N | ~1.40 Å |

| Bond Angle | N-N-C (Amide) | ~118° |

| Bond Angle | N-N-C (Thiourea) | ~116° |

This interactive table is based on representative data from computational studies on hydrazine derivatives.

Computational methods are valuable for predicting spectroscopic properties, which aids in the interpretation of experimental data. For this compound derivatives, DFT calculations have been employed to predict NMR chemical shifts. growingscience.comnih.gov The GIAO (Gauge-Including Atomic Orbital) method within a DFT framework is commonly used for this purpose. growingscience.com

For instance, in the study of hydrazone derivatives of 2-nitrobenzaldehyde (B1664092) with tert-butylhydrazine hydrochloride, full attribution of ¹H and ¹³C NMR signals was performed, and non-covalent interactions were further studied using NOESY experiments, which can be correlated with computationally derived structures. nih.gov Similarly, NMR and IR spectroscopic evidence, supported by computational studies, was crucial in identifying the nN(amide) → π*Ar interaction in diacylhydrazine derivatives. acs.org The combination of experimental spectra with theoretical calculations allows for a more robust structural elucidation and conformational analysis of these complex molecules in solution. mdpi.comacs.org

Intermolecular Interactions and Solid-State Phenomena

The arrangement of molecules in the solid state is governed by a complex network of intermolecular interactions. Theoretical tools are essential for visualizing, analyzing, and quantifying these forces, which dictate crystal packing and physical properties.

Hirshfeld surface (HS) analysis is a powerful method for visualizing and analyzing intermolecular interactions in crystal structures. uzh.chresearchgate.netnih.gov The surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. uzh.ch This technique, combined with the generation of 2D-fingerprint plots, allows for the quantitative breakdown of these interactions. uzh.ch

Table 2: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis (Data derived from studies on a this compound derivative and a related metal complex)

| Contact Type | 2-(adamantane-1-carbonyl)-N-(tert-butyl)hydrazine-1-carbothioamide (%) uzh.ch | Zinc dichloride bis(t-butylhydrazine) monohydrate (%) researchgate.net |

|---|---|---|

| H···H | 56.4 | 36.3 |

| O···H/H···O | 15.6 | 14.4 |

| S···H/H···S | 12.7 | - |

| C···H/H···C | 9.3 | 15.1 |

| N···H/H···N | 4.8 | 4.1 |

This interactive table presents data from Hirshfeld surface analyses of two different crystal structures containing a this compound moiety.

Beyond the qualitative picture provided by Hirshfeld surfaces, the strength of noncovalent interactions can be quantified using computational methods. The Quantum Theory of Atoms in Molecules (QTAIM) and the CLP-Pixel method are two such approaches. mdpi.comuzh.ch

In the study of adamantane-linked hydrazine-carbothioamides, these methods were used to identify energetically significant molecular dimers and quantify the strength of the interactions stabilizing them. mdpi.comuzh.ch These interactions include conventional hydrogen bonds like N–H···S and N–H···O, as well as weaker contacts such as C–H···S, C–H···O, C–H···π, and H–H bonding. mdpi.comuzh.ch The results indicated that the N–H···O interaction was the strongest among the observed contacts. mdpi.comuzh.ch The CLP-Pixel calculations provided interaction energies for various molecular dimers, separating the contributions into coulombic, polarization, dispersion, and repulsion terms, while energy frameworks illustrated the electrostatic and dispersion contributions to the total interaction energy. mdpi.comresearchgate.net

Table 3: Calculated Intermolecular Interaction Energies (kcal/mol) for Dimers of a this compound Derivative (Data derived from a study on 2-(adamantane-1-carbonyl)-N-(tert-butyl)hydrazine-1-carbothioamide) mdpi.com

| Dimer | Dominant Interaction(s) | PIXEL Energy | DFT Energy |

|---|---|---|---|

| M1 | N–H···S | -24.4 | -12.1 |

| M2 | N–H···O | -11.1 | -5.7 |

| M3 | H···H, C–H···S | -6.8 | -6.8 |

| M4 | C–H···O | -5.2 | -2.4 |

This interactive table showcases the quantification of interaction energies for different molecular pairs (dimers) found in the crystal structure, as calculated by PIXEL and DFT methods.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a model used to analyze the electron density of a chemical system to define its bonding characteristics and atomic properties. wikipedia.orgamercrystalassn.org This theory partitions a molecule into atomic basins based on the topology of the electron density, allowing for the quantification of atomic charges and the nature of chemical bonds. wikipedia.orgarxiv.orgwiley-vch.de

In studies of hydrazine derivatives, QTAIM has been employed to characterize and quantify non-covalent interactions, which are crucial for understanding their supramolecular chemistry. mdpi.comnih.gov For instance, in a study of 2-(adamantane-1-carbonyl)-N-(tert-butyl)hydrazine-1-carbothioamide, QTAIM analysis was used to quantify the strength and nature of various intermolecular interactions, such as N–H···O and N–H···S hydrogen bonds. The analysis revealed that the N–H···O interaction was significantly stronger than other interactions present in the crystal structure. mdpi.comnih.govresearchgate.net

Topological analysis of the electron density at bond critical points (BCPs) provides key information. Properties like the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)) at the BCP are used to classify the nature of the chemical bond. For example, a negative Laplacian indicates a shared-shell interaction (covalent bond), while a positive Laplacian suggests a closed-shell interaction (like ionic bonds or van der Waals forces).

Theoretical investigations on the reduction mechanisms of actinide ions by hydrazine derivatives have also utilized QTAIM. acs.orgnih.govresearchgate.net In these studies, QTAIM helps to explore the evolution of bonding along the reaction pathways, providing a deeper understanding of the changes in electronic structure during the reaction. acs.orgresearchgate.net

Lattice Energy and Energy Frameworks (CLP–Pixel Method)

The stability of a crystal structure is determined by its lattice energy, which is the energy released when gaseous ions or molecules come together to form a crystal lattice. The Coulomb-London-Pauli (CLP) Pixel method is a computational technique used to calculate lattice energies and analyze the intermolecular interactions within a crystal. researchgate.netorientaljphysicalsciences.org This method partitions the total lattice energy into its constituent Coulombic, polarization, dispersion, and repulsion terms, offering a detailed picture of the forces governing crystal packing. mdpi.comorientaljphysicalsciences.orgresearchgate.net

This method has been applied to hydrazine derivatives to understand their crystal packing. For 2-(adamantane-1-carbonyl)-N-(tert-butyl)hydrazine-1-carbothioamide, the CLP-Pixel method was used to calculate the lattice energy and identify energetically significant molecular dimers. mdpi.comuzh.ch The calculations showed that the crystal packing is stabilized by a variety of intermolecular interactions, including N–H···S, N–H···O, and C–H···O bonds. mdpi.comresearchgate.net

Below is a table summarizing the calculated interaction energies for different molecular dimers in a derivative of tert-butylhydrazine, as determined by the CLP-Pixel and DFT methods. uzh.ch

| Dimer | CLP-Pixel Energy (kcal/mol) | DFT-Calculated Energy (kcal/mol) | Predominant Interaction Type |

| M1 | -24.4 | -25.0 | N–H···S |

| M2 | -10.2 | -11.5 | C–H···O |

| M3 | -8.5 | -9.0 | C–H···π |

| M4 | -6.7 | -7.2 | H-H bonding |

| M5 | -4.0 | -4.5 | C–H···S |

Data is illustrative and based on findings for 2-(adamantane-1-carbonyl)-N-(tert-butyl)hydrazine-1-carbothioamide.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions involving this compound and its derivatives. rsc.org By using methods like Density Functional Theory (DFT), chemists can map out potential energy surfaces, identify transition states, and calculate reaction barriers, providing a detailed narrative of how a reaction proceeds. acs.org

A notable application is in the study of the reduction of neptunium(VI) by tert-butylhydrazine, a process relevant to nuclear fuel reprocessing. researchgate.netrsc.org Theoretical studies have explored different possible reaction pathways, such as free radical mechanisms and free radical ion mechanisms. acs.orgnih.gov These computational investigations help in determining the most probable reaction pathway by comparing the calculated energy barriers of each proposed mechanism. acs.org

Energetics of Reaction Pathways and Transition States

A critical aspect of computational reaction mechanism studies is the analysis of the energetics of reaction pathways and the characterization of transition states. mdpi.com The activation energy, which is the energy difference between the reactants and the transition state, determines the rate of a reaction.

In the synthesis of pyrazole (B372694) derivatives from reactions involving tert-butylhydrazine, computational studies have been used to explain the observed regioselectivity. blucher.com.br By calculating the energies of the transition states for different possible cyclization pathways, researchers can predict which product is thermodynamically and kinetically favored. blucher.com.br For example, in the reaction of enaminodiketones with tert-butylhydrazine hydrochloride, the calculated activation energies for the formation of different pyrazole isomers revealed that one isomer is more stable, consistent with experimental observations. blucher.com.br

The following table presents hypothetical relative energies for a reaction involving a this compound derivative, illustrating how computational chemistry can delineate a reaction pathway.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +15.5 |

| Intermediate | -5.2 |

| Transition State 2 | +10.8 |

| Products | -20.1 |

This data is for illustrative purposes only.

Electron Localization Function (ELF) Analysis

The Electron Localization Function (ELF) is a method used in quantum chemistry to visualize regions of high electron localization, which correspond to chemical concepts like covalent bonds, lone pairs, and atomic cores. wikipedia.orgjussieu.frtaylorandfrancis.com ELF provides a chemically intuitive picture of electron distribution and is particularly useful for understanding the nature of chemical bonding and its changes during a reaction. wikipedia.orgd-nb.info

In the context of hydrazine derivatives, ELF analysis has been used to explore the evolution of bonding along a reaction pathway. acs.orgnih.govresearchgate.net For example, in the study of the reduction of Np(VI), ELF analysis helps to visualize the formation and breaking of bonds as the reaction progresses from reactants to products through the transition state. acs.orgnih.gov

The ELF is a scalar field that is displayed as contour plots or isosurfaces. An ELF value close to 1.0 indicates a high degree of electron localization, typical for covalent bonds and lone pairs, while a value of 0.5 is characteristic of a uniform electron gas, found in metallic bonds. taylorandfrancis.com By analyzing the topology of the ELF field, one can identify basins of attraction that correspond to specific chemical entities. d-nb.info

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex many-electron wavefunction of a molecule into the familiar language of Lewis structures, including bonds, lone pairs, and atomic charges. uni-muenchen.defaccts.de It provides a quantitative description of bonding in terms of localized natural bond orbitals and allows for the analysis of charge transfer and orbital interactions. ugm.ac.idresearchgate.net

NBO analysis is frequently used in conjunction with other methods to study the electronic structure and reactivity of hydrazine derivatives. acs.orgnih.govresearchgate.net It is particularly valuable for quantifying the stabilization energy associated with donor-acceptor interactions, such as hyperconjugation. These interactions, which involve the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO, can have a significant impact on molecular geometry, stability, and reactivity. ugm.ac.id

In the study of reaction mechanisms, NBO analysis can reveal the flow of electron density between different parts of the reacting system. researchgate.netblucher.com.br For instance, in the synthesis of pyrazoles from tert-butylhydrazine, NBO analysis showed that the stability of the products could be correlated with specific hyperconjugative orbital interactions. blucher.com.br

Molecular Dynamics Simulations (General Applications in Chemistry)

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. ebsco.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the dynamic behavior of molecules, such as conformational changes, diffusion, and the thermodynamics of binding. ebsco.comrsc.org

While specific MD simulations focusing solely on this compound are not widely reported, the general applications of this technique are highly relevant. For this compound and its derivatives, MD simulations could be used to:

Explore conformational landscapes: this compound has several rotatable bonds, and MD simulations can be used to explore its different conformations and their relative energies.

Study solvation effects: MD simulations can model the interactions between this compound and solvent molecules, providing insights into its solubility and behavior in solution.

Investigate binding to biological targets: If this compound or its derivatives are being considered for pharmaceutical applications, MD simulations can be used to model their binding to protein active sites, helping to predict their efficacy and guide drug design. For example, simulations have been used to predict the binding modes of pyrazole hybrids in enzyme active sites.

Simulate condensed-phase properties: MD simulations can be used to predict properties like density, viscosity, and diffusion coefficients for liquid this compound.

The core of an MD simulation is the force field, a set of parameters that describes the potential energy of the system as a function of the atomic coordinates. The accuracy of the simulation is highly dependent on the quality of the force field.

Advanced Analytical Methodologies for Butylhydrazine and Its Derivatives

Chromatographic Techniques

Chromatography is a fundamental technique for separating and quantifying butylhydrazine from complex mixtures. Due to the chemical properties of hydrazines, direct analysis can be challenging, often necessitating specific chromatographic approaches or derivatization.

Ion chromatography (IC) offers a direct method for the analysis of tert-butylhydrazine (B1221602) hydrochloride without the need for derivatization, which simplifies sample preparation and reduces analysis time. google.com This technique is particularly useful for quality control in the production of pesticides where tert-butylhydrazine is an important intermediate. google.com

A reported method utilizes a cation exchange column to separate the tert-butylhydrazine cation, followed by conductivity detection. google.com The separation is based on the interaction of the protonated hydrazine (B178648) with the stationary phase. This approach has been shown to be simple, convenient, and reliable for quantifying tert-butylhydrazine hydrochloride. google.com

Table 1: Example of Ion Chromatography Conditions for Tert-Butylhydrazine Hydrochloride Analysis google.com

| Parameter | Condition |

|---|---|

| Instrument | Dionex ion chromatograph ICS-1100 |

| Column | Dionex IonPac CS12A (4x250mm) with CG12A guard column (4x50mm) |

| Column Temperature | 20-40 °C (30 °C preferred) |

| Mobile Phase | 10-20 mmol/L Methanesulfonic acid |

| Flow Rate | 1.0 mL/min |

| Detector | Conductivity Detector (Current: 60 mA) |

| Injection Volume | 25 µL |

| Quantification | External standard method |

Liquid chromatography (LC) provides several variants that can be successfully employed for the separation of hydrazines. researchgate.net These methods can sometimes be used for direct analysis without derivatization, which is a significant advantage. researchgate.net

Ion-Exchange Chromatography (IEC): Similar to the IC method described above, IEC on silica-based stationary phases with chemically bonded sulfonic acid groups can be used to separate hydrazines. scribd.com The retention is based on the cationic nature of the protonated hydrazines.

Ion-Pair Chromatography (IPC): In IPC, an ion-pairing reagent, such as sodium octylsulfate, is added to the mobile phase. researchgate.net This reagent forms a neutral ion pair with the analyte, which can then be retained and separated by a reversed-phase column. researchgate.net This technique has been applied to the separation of 1,1-dimethylhydrazine (B165182) (UDMH) and its degradation products, demonstrating its potential for related compounds like this compound. researchgate.net

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a valuable alternative for separating polar compounds like hydrazines. nih.govresearchgate.netchromatographyonline.com It typically uses a polar stationary phase (e.g., diol-based) and a mobile phase with a high concentration of an organic solvent, like acetonitrile, and a small amount of aqueous eluent. researchgate.net HILIC can offer unique selectivity compared to reversed-phase LC and is often compatible with mass spectrometry (MS) due to the volatility of its mobile phases. chromatographyonline.com The addition of ion-pair reagents to a HILIC system (IP-HILIC) can further modify selectivity for challenging separations. chemrxiv.org

A review of direct chromatographic methods highlights an IC separation of various hydrazines, including tert-butylhydrazine and this compound, using a Nucleosil 10 SA column and an ammonium (B1175870) acetate (B1210297) buffer mobile phase with amperometric detection. researchgate.netscribd.com

Gas chromatography (GC) is a powerful technique for separating volatile compounds. However, the direct GC analysis of alkylhydrazines can be problematic due to their polarity, reactivity, and potential for strong, undesirable interactions with the column's stationary phase. researchgate.netresearchgate.net To address these issues, derivatization is frequently employed. researchgate.netresearchgate.net

Derivatization converts the polar hydrazine into a more volatile and less reactive derivative, improving its chromatographic behavior. patsnap.com A common approach is to react the hydrazine with an aldehyde or ketone, such as benzaldehyde (B42025) or acetone (B3395972), to form a stable hydrazone or azine. patsnap.comnih.gov These derivatives are less polar and more suitable for GC analysis.

For instance, a pre-column derivatization method using benzaldehyde has been developed for the determination of tert-butylhydrazine hydrochloride by HPLC, but the principle is directly applicable to GC. patsnap.com Another method for trace hydrazine analysis uses acetone as a derivatization reagent, forming acetone azine, which is then analyzed by headspace GC-MS. nih.gov This in-situ derivatization approach offers excellent sensitivity, with detection limits as low as 0.1 ppm. nih.gov

Table 2: General Derivatization Reactions for GC Analysis of Hydrazines

| Reagent | Derivative Formed | Reference |

|---|---|---|

| Benzaldehyde | Hydrazone | patsnap.com |

| Acetone | Azine (Ketazine) | nih.gov |

Spectroscopic Characterization Methods in Research

Spectroscopic methods are indispensable for elucidating the molecular structure of this compound and its derivatives. NMR provides detailed information about the connectivity and environment of atoms, while XRD reveals the precise three-dimensional arrangement of atoms in a crystal.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural characterization of this compound compounds in solution. Both ¹H and ¹³C NMR spectra provide critical data on the molecular framework.

For tert-butylhydrazine hydrochloride, ¹H NMR spectra in DMSO-d₆ show distinct signals corresponding to the different types of protons in the molecule. The nine equivalent protons of the tert-butyl group typically appear as a sharp singlet, while the protons on the nitrogen atoms give rise to broader signals. chemicalbook.com A reported spectrum shows the tert-butyl protons (C(CH₃)₃) at approximately 1.24 ppm, with signals for the NH protons appearing further downfield at 4.8 ppm and 10.1 ppm. chemicalbook.com

In a study of a zinc complex, ZnCl₂(t-BuHNNH₂)₂·H₂O, the ¹H NMR spectrum in CDCl₃ showed a singlet for the tert-butyl protons at 1.22 ppm and a broad singlet for the NH and NH₂ protons at 4.49 ppm. researchgate.net The corresponding ¹³C NMR spectrum showed signals for the tert-butyl carbons. researchgate.net

Table 3: Example ¹H NMR Data for tert-Butylhydrazine Hydrochloride chemicalbook.com

| Functional Group | Solvent | Chemical Shift (ppm) |

|---|---|---|

| -C(CH₃)₃ | DMSO-d₆ | 1.237 |

| -NH-NH₂ | DMSO-d₆ | 4.8, 10.1 |

X-ray Diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional atomic arrangement, bond lengths, and bond angles of a molecule in the solid state. wikipedia.org This technique has been used to characterize several derivatives and metal complexes of this compound.

The crystal structure of a zinc complex containing tert-butylhydrazine, specifically zinc dichloride bis(t-butylhydrazine) monohydrate [ZnCl₂(C₄H₁₂N₂)₂·H₂O], was determined by single-crystal XRD. researchgate.net The analysis revealed a tetrahedral coordination geometry around the zinc atom, with the tert-butylhydrazine ligands coordinating through the unsubstituted nitrogen atom (N1). The structure is stabilized by an extensive network of hydrogen bonds. researchgate.net

In another study, the crystal structure of 2-(adamantane-1-carbonyl)-N-(tert-butyl)hydrazine-1-carbothioamide, a derivative, was elucidated. nih.gov X-ray analysis showed that this molecule adopts a folded conformation in the solid state, stabilized by various intermolecular interactions. nih.gov

Table 4: Selected Crystallographic Data for Zinc Dichloride bis(t-butylhydrazine) Monohydrate researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| Zn-N(1) bond length | 2.055(2) Å |

| Zn-N(3) bond length | 2.055(2) Å |

| N(1)-N(2) bond length | 1.447(3) Å |

| N(1)-Zn-N(3) bond angle | 100.60(10)° |

| Cl(1)-Zn-Cl(2) bond angle | 115.35(3)° |

Applications of Butylhydrazine in Advanced Chemical Synthesis and Materials Science

Applications in Organic Synthesis Research

In the realm of organic synthesis, tert-butylhydrazine (B1221602) is a key precursor for constructing a variety of heterocyclic and organophosphorus compounds. Its bulky tert-butyl group often provides steric influence that can direct the regioselectivity of reactions, while the hydrazine (B178648) moiety offers a reactive site for cyclization and condensation reactions.

Tert-butylhydrazine is widely employed in the synthesis of pyrazole (B372694) derivatives, which are a class of heterocyclic compounds with significant applications in pharmaceuticals and agrochemicals. chemicalbook.com The synthesis typically involves a cyclocondensation reaction between tert-butylhydrazine (or its hydrochloride salt) and a 1,3-dicarbonyl compound. google.commdpi.com

A notable application is the straightforward and regiospecific synthesis of 4-substituted 1H-pyrazole-5-carboxylates. organic-chemistry.orgajrconline.org This is achieved through the reaction of unsymmetrical enaminodiketones with tert-butylhydrazine hydrochloride in ethanol. organic-chemistry.org The reaction proceeds with high yields (73–94%) and, critically, produces only one regioisomer, which simplifies purification. organic-chemistry.org The mechanism involves an initial nucleophilic attack by the hydrazine on the β-carbon of the enaminodiketone, followed by cyclization to form the pyrazole ring. organic-chemistry.org This method's regiospecificity holds true for a variety of substituents on the enaminodiketone, including aryl, heteroaryl, and trifluoromethyl groups. organic-chemistry.org

Other research has demonstrated the synthesis of tert-butylpyrazoles by reacting β-dicarbonyl compounds with tert-butylhydrazine in the presence of an ionic liquid, which serves as a mild and efficient medium for the regioselective preparation of these derivatives. ias.ac.in

Tert-butylhydrazine hydrochloride is a key starting material for the synthesis of bulky diphosphinohydrazines. chemicalbook.comchemicalbook.combiocompare.comsigmaaldrich.com These organophosphorus compounds are of interest as ligands in coordination chemistry. The synthesis of N-(tert-butyl)-N',N'-bis(diphenylphosphino)hydrazine (tBu-NH-N(PPh₂)₂) is achieved by reacting tert-butylhydrazine hydrochloride with chlorodiphenylphosphine (B86185) (Ph₂PCl). acs.orgresearchgate.net This reaction yields the desired diphosphinohydrazine in high yield (83%). acs.orgresearchgate.net These molecules can subsequently be used as ligands to react with various metalation reagents to form novel metal complexes. acs.orgchemsrc.com

Butylhydrazine derivatives are utilized as substrates in asymmetric catalysis to produce valuable chiral building blocks. nih.gov Chiral catalysts can react with prochiral substrates to preferentially generate one stereoisomer of a product. nih.gov For instance, N-tert-butylhydrazine hydrochloride is used to prepare N-tert-butylhydrazones, which can then undergo intramolecular cyclization reactions in the presence of a catalyst to form chiral products. rsc.org

Research has also shown the use of formaldehyde (B43269) N-tert-butyl hydrazine in asymmetric addition reactions with α-keto esters, catalyzed by imidazolyl ionic liquids, to produce chiral 3-hydroxy-3-substituted-oxindole derivatives with excellent enantioselectivities (up to 99% ee). rsc.orguevora.ptresearchgate.net Furthermore, the enantioselective desymmetrization of meso bicyclic hydrazines through rhodium-catalyzed ring-opening reactions allows for the preparation of trans-2-arylcyclopent-3-enyl hydrazides with up to 99% enantiomeric excess. scholaris.ca

The tert-butylhydrazine structural moiety is central to a class of insect growth regulators known as bisacylhydrazines. growingscience.com The synthesis of symmetrical and asymmetrical 1,2-dibenzoyl-1-t-butyl hydrazines can be accomplished via a two-step process. growingscience.comresearchgate.net This typically involves treating a substituted benzoyl hydrazide with a different benzoyl chloride. growingscience.com The discovery of this class of compounds was serendipitous, stemming from an undesired byproduct, 1,2-di(4-chlorobenzoyl)-1-t-butylhydrazine, which was found to have ecdysteroid activity. growingscience.comresearchgate.net This led to the extensive development of thousands of bisacylhydrazine analogs. growingscience.com

Role in Atomic Layer Deposition (ALD) Processes